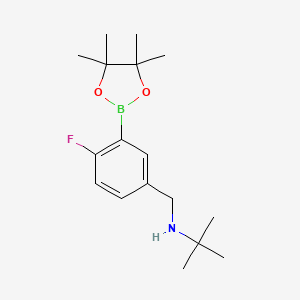

5-(t-Butylaminomethyl)-2-fluorophenylboronic acid pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(t-Butylaminomethyl)-2-fluorophenylboronic acid pinacol ester: is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. Boronic esters are known for their versatility in forming carbon-carbon bonds, making them valuable intermediates in various chemical reactions. This compound, in particular, combines the reactivity of boronic esters with the unique properties imparted by the t-butylaminomethyl and fluorophenyl groups.

Mechanism of Action

Target of Action

Boronic acid pinacol ester compounds, to which this compound belongs, are significant reaction intermediates in organic synthesis . They have been widely used in carbon-carbon coupling and carbon heterocoupling reactions .

Mode of Action

The compound, being a boronic acid pinacol ester, is known to undergo protodeboronation . Protodeboronation is a process where the boronate ester is removed from the molecule, often resulting in the formation of new carbon-carbon bonds . This process is catalytic and involves a radical approach .

Biochemical Pathways

Boronic acid pinacol ester compounds are known to have many applications in carbon-carbon coupling and carbon heterocoupling reactions . These reactions are fundamental to various biochemical pathways, particularly those involving the synthesis of complex organic molecules.

Result of Action

Boronic acid pinacol ester compounds are known to have good biological activity and pharmacological effects . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(t-Butylaminomethyl)-2-fluorophenylboronic acid pinacol ester typically involves the following steps:

-

Formation of the Boronic Acid Intermediate: : The initial step involves the preparation of 5-(t-Butylaminomethyl)-2-fluorophenylboronic acid. This can be achieved through a borylation reaction, where a suitable precursor, such as 5-(t-Butylaminomethyl)-2-fluorobenzene, is treated with a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

-

Esterification: : The boronic acid intermediate is then converted to the pinacol ester by reacting it with pinacol in the presence of a dehydrating agent, such as toluene, under reflux conditions. This step ensures the formation of the stable boronic ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Optimization of Reaction Conditions: Scaling up the reactions requires careful optimization of temperature, pressure, and reagent concentrations to ensure high yield and purity.

Purification: Industrial methods often employ advanced purification techniques such as crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(t-Butylaminomethyl)-2-fluorophenylboronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is a prominent reaction where the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic ester can be oxidized to the corresponding phenol using oxidizing agents like hydrogen peroxide or sodium perborate.

Substitution: The fluorine atom in the phenyl ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Oxidizing Agents: For oxidation reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate various reactions.

Major Products

Biaryl Compounds: From Suzuki-Miyaura coupling.

Phenols: From oxidation reactions.

Substituted Phenyl Derivatives: From nucleophilic substitution.

Scientific Research Applications

Chemistry

In organic synthesis, 5-(t-Butylaminomethyl)-2-fluorophenylboronic acid pinacol ester is used as a building block for the construction of complex molecules. Its ability to form stable carbon-carbon bonds makes it invaluable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

This compound is explored for its potential in drug discovery and development. Boronic esters are known to interact with biological molecules, making them candidates for enzyme inhibitors and other therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of advanced materials and polymers. Its reactivity and stability make it suitable for various manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

Phenylboronic Acid Pinacol Ester: A simpler boronic ester used in similar coupling reactions.

2-Fluorophenylboronic Acid Pinacol Ester: Lacks the t-butylaminomethyl group but shares similar reactivity.

5-(Aminomethyl)-2-fluorophenylboronic Acid Pinacol Ester: Similar structure but without the t-butyl group.

Uniqueness

The presence of the t-butylaminomethyl group in 5-(t-Butylaminomethyl)-2-fluorophenylboronic acid pinacol ester imparts unique steric and electronic properties, enhancing its reactivity and selectivity in certain reactions. This makes it a valuable compound for specific synthetic applications where other boronic esters might not perform as effectively.

Biological Activity

5-(t-Butylaminomethyl)-2-fluorophenylboronic acid pinacol ester is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to interact with biological targets, particularly in the context of cancer therapeutics and enzyme inhibition. This article explores the biological activity of this compound, supported by research findings and data tables.

- Molecular Formula: C17H27BFNO

- Molecular Weight: 307.2 g/mol

- CAS Number: [Not provided in the search results]

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols, a feature common among boronic acids. This property allows it to inhibit enzymes such as proteasomes and kinases, which are crucial in various cellular processes including cell cycle regulation and apoptosis.

Inhibition Studies

Research has indicated that boronic acids can act as effective inhibitors for certain enzymes involved in cancer progression. For instance, studies have shown that derivatives similar to this compound can inhibit the activity of the proteasome, leading to the accumulation of pro-apoptotic factors within cancer cells .

Case Studies

- Inhibition of WDR5 : A study demonstrated that substituted boronic acids, including those similar to our compound, effectively inhibited WDR5, a protein implicated in various cancers. These findings suggest that this compound may share similar inhibitory properties .

- Anticancer Activity : In vitro studies on related compounds have shown promising anticancer effects, leading to reduced cell viability in various cancer cell lines. The mechanism appears to involve apoptosis induction through caspase activation and cell cycle arrest .

Data Table: Biological Activity Overview

| Activity | Effect | Reference |

|---|---|---|

| Proteasome Inhibition | Induces apoptosis in cancer cells | |

| WDR5 Inhibition | Reduces tumor growth | |

| Cytotoxicity in Cancer Cell Lines | Decreased cell viability |

Safety and Toxicology

While specific toxicity data for this compound is limited, general safety profiles for boronic acids indicate potential skin and eye irritation upon exposure. It is crucial that handling procedures follow appropriate safety guidelines due to these risks .

Properties

IUPAC Name |

N-[[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2-methylpropan-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BFNO2/c1-15(2,3)20-11-12-8-9-14(19)13(10-12)18-21-16(4,5)17(6,7)22-18/h8-10,20H,11H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZYIVGIIXWWLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CNC(C)(C)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.